molecular formula C6H8O B1351166 3-Cyclopropylprop-2-yn-1-ol CAS No. 101974-69-0

3-Cyclopropylprop-2-yn-1-ol

Cat. No. B1351166
M. Wt: 96.13 g/mol
InChI Key: YPBRKXFDMDCCEA-UHFFFAOYSA-N
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Scientific Research Applications

Ytterbium(III) Triflate-Catalyzed Amination

Carbonyl Propargylation or Allenylation

  • Application : Masuyama et al. (1998) conducted carbonyl propargylation using 3-bromoprop-1-yne and tin(II) chloride, which produced 1-substituted but-3-yn-1-ols, a derivative of 3-Cyclopropylprop-2-yn-1-ol (Masuyama et al., 1998).

Synthesis of Antifungal Compounds

  • Application : Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives, which showed high activity against Candida spp. strains. This synthesis involved cycloaddition using alkynes, a category to which 3-Cyclopropylprop-2-yn-1-ol belongs (Zambrano-Huerta et al., 2019).

[1,3]-Dipolar Cycloaddition Reactions

  • Application : Dürüst et al. (2014) explored the [1,3]-dipolar cycloadditions of N-aryl sydnones with compounds including 1-cyclopropylprop-2-yn-1-ol. This reaction yielded pyrazole derivatives, demonstrating the versatility of 3-Cyclopropylprop-2-yn-1-ol in synthesizing fused ring structures (Dürüst et al., 2014).

Synthesis of Functionalized Derivatives

  • Application : Yao & Shi (2007) detailed the reaction of arylmethylenecyclopropanes with 1,1,3-triarylprop-2-yn-1-ol to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This synthesis is catalyzed by Lewis acid under mild conditions and is significant for its diversity in producing various derivatives (Yao & Shi, 2007).

Future Directions

The future directions for 3-Cyclopropylprop-2-yn-1-ol are not readily available from the search results. Its potential applications would depend on its chemical properties and the specific context in which it is used.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3-cyclopropylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRKXFDMDCCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383157
Record name 3-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylprop-2-yn-1-ol

CAS RN

101974-69-0
Record name 3-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylprop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Ar - scholar.archive.org
Br mL of DMF, 10 mL of TEA, propargylic alcohol (9.00 mmol, 1.5 eq), copper iodide (0.12 mmol, 0.02 eq) and PdCl2 (PPh3) 2 (0.06 mmol, 0.01 eq) were added, then the reaction was …
Number of citations: 0 scholar.archive.org
E Matoušová, R Gyepes, I Císařová… - Advanced Synthesis & …, 2016 - Wiley Online Library
… It was treated with n-butyllithium followed by addition of paraformaldehyde to give 3-cyclopropylprop-2-yn-1-ol20 in 83-90 % yield. The alcohol was then reacted either with NaH and …
Number of citations: 19 onlinelibrary.wiley.com
F Grillet, KM Brummond - The Journal of organic chemistry, 2013 - ACS Publications
… Following the general procedure for preparation of allene-yne via Mitsunobu reaction, 3-cyclopropylprop-2-yn-1-ol (283 mg, 2.94 mmol) in THF (21 mL) was reacted with …
Number of citations: 45 pubs.acs.org
X Cheng, Y Yu, Z Mao, J Chen, X Huang - Organic & Biomolecular …, 2016 - pubs.rsc.org
… It is worth pointing out that when 3-cyclopropylprop-2-yn-1-ol was examined, besides the desired amino furan 5v, 2,5-dihydropyrrole 4v was obtained in 27% yield. Unambiguous proof …
Number of citations: 54 pubs.rsc.org
SK Thummanapelli - 2016 - search.proquest.com
Dihydronaphthalenes have been prepared from a ligand controlled gold catalyzed enyne cycloisomerization reaction by using water as an additive. Additionally, four membered rings …
Number of citations: 3 search.proquest.com
M Marinova, K Kostova, P Tzvetkova… - Tetrahedron …, 2013 - Elsevier
… 1-(4-Chlorophenyl)-3-cyclopropylprop-2-yn-1-ol determined by HPLC analysis (Chiralpak IA, 10% i-PrOH in hexane, 25 C, 1.3 mg/2 ml) retention time t minor …
Number of citations: 18 www.sciencedirect.com
S Okusu, K Hirano, Y Yasuda, E Tokunaga, N Shibata
Number of citations: 0

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